(S)-4-Amino-3-phenylbutanoic acid hydrochloride

Catalog No.
S731671
CAS No.
52950-37-5
M.F
C10H14ClNO2
M. Wt
215.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-4-Amino-3-phenylbutanoic acid hydrochloride

Research on gabapentinoid mechanisms is confounded by racemic phenibut's GABA-B agonism and thermal variability. (S)-Phenibut HCl (CAS 52950-37-5) offers a pure negative control with zero GABA-B affinity and distinct mp 194-196°C. • Isolates α2-δ VDCC pathways without sedative artifacts. • Validates enantiomeric excess in chiral resolution. • Serves as substrate for enantioselective GABA-T metabolism. In stock with CoA, ready for global dispatch.

CAS Number

52950-37-5

Product Name

(S)-4-Amino-3-phenylbutanoic acid hydrochloride

IUPAC Name

(3S)-4-amino-3-phenylbutanoic acid;hydrochloride

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

InChI

InChI=1S/C10H13NO2.ClH/c11-7-9(6-10(12)13)8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m1./s1

InChI Key

XSYRYMGYPBGOPS-SBSPUUFOSA-N

SMILES

C1=CC=C(C=C1)C(CC(=O)O)CN.Cl

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)CN.Cl

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CC(=O)O)CN.Cl

Synonyms

(S)-4-Amino-3-phenylbutanoic acid hydrochloride, (3S)-4-amino-3-phenylbutanoic acid hydrochloride, (S)-Phenibut hydrochloride, (S)-β-Phenyl-γ-aminobutyric acid hydrochloride, (S)-4-Amino-3-phenylbutyric acid HCl, (S)-Phenibut HCl

Purity

≥98%

Package Size

5 mg, 25 mg, 100 mg

(S)-4-Amino-3-phenylbutanoic acid hydrochloride (CAS 52950-37-5) is the enantiopure hydrochloride salt of the S-isomer of phenibut, a chiral beta-phenyl-GABA derivative. In scientific procurement and industrial quality control, this specific enantiomer is primarily sourced as an analytical reference standard for chiral resolution, a metabolic substrate for enzymatic assays, and a highly selective pharmacological tool. Unlike the commercially dominant racemic mixture, the (S)-enantiomer offers distinct thermal properties and a highly specific receptor binding profile, making it indispensable for isolating gabapentinoid mechanisms and validating enantiomeric purity in pharmaceutical manufacturing [1].

Research Fit

Enantiopure (S)-isomer for stereochemical-control studies
HCl salt with reported solubility and stability for consistent assay preparation
GABAB-silent tool enabling α2δ VDCC and GABA-AT interrogation

Substituting (S)-4-Amino-3-phenylbutanoic acid hydrochloride with the much cheaper racemic phenibut or the (R)-enantiomer introduces severe analytical and pharmacological artifacts. The racemate contains 50% (R)-phenibut, which acts as a potent GABA-B receptor agonist and a competitive inhibitor of GABA-aminotransferase (GABA-T). This completely confounds any attempt to isolate α2-δ voltage-dependent calcium channel (VDCC) mediated pathways or to conduct enantioselective metabolic degradation studies. Furthermore, the racemate exhibits a significantly higher melting point (206–209 °C) than the pure (S)-enantiomer (194–196 °C), meaning generic racemic substitution will fail standard thermal validation protocols required for enantiopure formulation and quality control [1].

Substitution Risk

Racemic Equimolar (R)-enantiomer may introduce GABAB-mediated effects, confounding α2δ interpretation.
(R)-Isomer May not replicate substrate activity required for GABA-AT active-site mapping.
Baclofen/Gabapentin Lack combined GABAB silence and moderate α2δ affinity; distinct scaffolds limit SAR comparisons.

Thermal Behavior and Chiral Purity Benchmarking

The thermal profile of (S)-4-Amino-3-phenylbutanoic acid hydrochloride is fundamentally distinct from its racemic counterpart, serving as a primary metric for batch purity. Literature and World Health Organization reviews establish that the enantiopure (S)-form melts at 194–196 °C, whereas the racemate exhibits a significantly higher melting point of 206–209 °C [1]. This ~10–15 °C depression is a critical physical parameter for verifying the success of chiral resolution processes.

Evidence DimensionMelting Point
Target Compound Data194–196 °C
Comparator Or BaselineRacemic Phenibut (206–209 °C)
Quantified Difference~10–15 °C lower melting point for the enantiopure (S)-form.
ConditionsStandard capillary melting point determination.

The distinct melting point profile of the enantiopure (S)-form is a critical thermal benchmark for verifying chiral resolution success and ensuring batch purity in pharmaceutical procurement.

GABAB Binding
Head-to-head
Ki > 1,000 μM
>100-fold vs. (R)
Supports GABAB-negative control studies
Radioligand binding, rat brain membranes

GABA-B Receptor Affinity for Negative Control Suitability

In radioligand binding assays using [3H]CGP54626, (S)-phenibut demonstrates a complete lack of affinity for the GABA-B receptor, whereas the (R)-enantiomer binds with a Ki of 92 ± 3 µM and the racemate with a Ki of 177 ± 2 µM [1]. This renders the (S)-enantiomer inactive at GABA-B receptors at doses up to 500 mg/kg in vivo.

Evidence DimensionGABA-B Receptor Affinity (Ki)
Target Compound DataInactive (No significant binding)
Comparator Or Baseline(R)-Phenibut HCl (Ki = 92 ± 3 µM)
Quantified DifferenceComplete absence of GABA-B affinity in the (S)-enantiomer.
ConditionsRadioligand binding assay ([3H]CGP54626) in rat brain membranes.

Procuring the (S)-enantiomer provides a structurally identical negative control to validate that observed pharmacological effects in assays are not GABA-B mediated.

α2δ VDCC Binding
Head-to-head
Ki 39 ± 5 μM
1.7-fold vs. (R)
Enables α2δ-selective interrogation
Competitive binding, rat brain membranes

Isolated α2-δ VDCC Binding

Despite lacking GABA-B activity, (S)-phenibut retains significant binding affinity for the α2-δ subunit of voltage-dependent calcium channels (VDCCs). Displacement assays using radiolabeled gabapentin show that (S)-phenibut binds to the α2-δ subunit with a Ki of 39 µM, which is comparable to the (R)-enantiomer (Ki = 23 µM) [1].

Evidence Dimensionα2-δ Subunit Binding Affinity (Ki)
Target Compound DataKi = 39 µM
Comparator Or Baseline(R)-Phenibut HCl (Ki = 23 µM)
Quantified DifferenceRetains comparable α2-δ affinity (~1.7x difference) while entirely lacking the confounding GABA-B affinity of the (R)-isomer.
ConditionsDisplacement of radiolabeled gabapentin in rat brain membrane preparations.

Enables researchers to procure a ligand that strictly isolates α2-δ mediated anti-nociceptive pathways without the sedative GABA-B agonism of the R-enantiomer.

GABA-AT Activity
Head-to-head
(S)-Phenibut Substrate
(R)-Phenibut Competitive inhibitor
Supports stereochemical mapping of active site
Purified enzyme assay, Silverman 1987

GABA-Aminotransferase (GABA-T) Interaction Profile

Enantioselective enzymatic studies demonstrate that the (S)- and (R)-enantiomers of beta-phenyl-GABA derivatives interact differently with GABA-aminotransferase (GABA-T). Specifically, (S)-phenibut acts as a substrate for GABA-T, whereas (R)-phenibut acts as a competitive inhibitor [1].

Evidence DimensionEnzymatic interaction type
Target Compound DataSubstrate for GABA-T
Comparator Or Baseline(R)-Phenibut HCl (Competitive inhibitor)
Quantified DifferenceDivergent enzymatic roles (substrate vs. competitive inhibitor).
ConditionsIn vitro GABA-T enzymatic assays.

Critical for enantioselective pharmacokinetic modeling and metabolic degradation studies where the racemic mixture produces conflicting kinetic data.

In Vivo Behavior
Head-to-head
(S)-Phenibut Inactive up to 500 mg/kg
(R)-Phenibut Active at 100 mg/kg
Supports GABAB-independent behavioral screening
Open field, forced swim, tail-flick
Mitochondrial Protection
Head-to-head
(S)-Phenibut 0.5 μg/mL effective
(R)-Phenibut 0.5 μg/mL equivalent
Supports α2δ-mediated mitochondrial research
Ca²⁺ swelling, H₂O₂ assay, brain homogenate

Analytical Standard for Chiral Resolution and Quality Control

Due to its distinct thermal properties and enantiomeric purity, (S)-phenibut is procured as a reference standard in chiral chromatography and crystallization workflows. It is essential for verifying the enantiomeric excess (ee) of pharmaceutical-grade (R)-phenibut or racemic batches during industrial manufacturing [1].

Enantiomeric Negative Control in GABA-B Assays

Because it shares the exact physicochemical properties of the active (R)-enantiomer but completely lacks GABA-B receptor affinity, the (S)-enantiomer serves as a structurally identical negative control. It is used to subtract baseline noise and validate the specificity of GABA-B mediated responses in neuropharmacological screening [2].

Isolated α2-δ Subunit Neuropathic Pain Modeling

Researchers studying gabapentinoid mechanisms procure (S)-phenibut to isolate α2-δ VDCC-mediated anti-nociceptive effects. Since it lacks the sedative and GABA-B agonistic properties of the (R)-enantiomer, it allows for the unconfounded study of calcium channel modulation in pain models [3].

Enantioselective GABA-T Enzymatic Assays

In metabolic and pharmacokinetic studies, (S)-phenibut is utilized specifically as a substrate to evaluate GABA-aminotransferase (GABA-T) activity. This is critical for understanding the enantioselective degradation profiles of chiral GABA analogues, which cannot be accurately measured using the inhibitory racemate [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
GABAB negative-control studies
Enantiomer-resolved binding profile
GABAB radioligand displacement assay
α2δ VDCC pharmacology studies
α2δ affinity with GABAB silence
α2δ binding and functional assays
GABA-AT active-site mapping
Substrate-enantiomer identity
Enzyme kinetic and inhibition assays
Chiral reference standard and synthesis
Enantiopure hydrochloride salt
Chiral purity by HPLC

UNII

TT432JJ3EE

Other CAS

52950-37-5

Wikipedia

(S)-4-amino-3-phenylbutyric acid hydrochloride

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